Specific Scientific Field: Oncology
Summary of the Application: 4,4-Dimethyl-2-cyclopenten-1-one is an α,β-unsaturated carbonyl compound and has been reported to exhibit higher tumor-specific cytotoxicity against oral human normal and tumor cells.
Results or Outcomes: The compound showed higher tumor-specific cytotoxicity against oral human normal and tumor cells. .
4,4-Dimethyl-2-cyclopenten-1-one is an organic compound with the molecular formula and a molecular weight of approximately 110.15 g/mol. It features a cyclopentene ring with two methyl groups attached at the 4-position and a carbonyl group at the 1-position. The compound is notable for its unique structure, which contributes to its chemical reactivity and biological properties. It is often represented in chemical literature by its IUPAC name or by its CAS registry number, which is 22748-16-9 .
These reactions make 4,4-Dimethyl-2-cyclopenten-1-one a versatile intermediate in organic synthesis.
Research indicates that 4,4-Dimethyl-2-cyclopenten-1-one exhibits significant biological activity, particularly in cancer research. It has been shown to selectively induce cytotoxicity in certain tumor cell lines such as HSC-2 (human squamous cell carcinoma) and HL-60 (human promyelocytic leukemia) with a reported CC50 value indicating effective concentrations for cell death . This selectivity suggests potential applications in targeted cancer therapies.
The synthesis of 4,4-Dimethyl-2-cyclopenten-1-one can be achieved through various methods:
These methods highlight the compound's synthetic versatility and its role as an intermediate in organic chemistry.
4,4-Dimethyl-2-cyclopenten-1-one has several applications across different fields:
Studies on the interactions of 4,4-Dimethyl-2-cyclopenten-1-one with biological systems reveal important insights into its mechanism of action. Research indicates that it may interact with cellular pathways associated with apoptosis (programmed cell death) and cell cycle regulation . These interactions are crucial for understanding how this compound can selectively target cancer cells while sparing normal cells.
Several compounds share structural similarities with 4,4-Dimethyl-2-cyclopenten-1-one. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 3-Methylcyclopentene | Cyclopentene | Exhibits different reactivity patterns due to lack of carbonyl group. |
| 2-Cyclopentenone | Cyclopentenone | Similar carbonyl functionality but different substitution pattern. |
| 5-Methylcyclopentene | Cyclopentene | Similar ring structure but fewer substituents affecting reactivity. |
What sets 4,4-Dimethyl-2-cyclopenten-1-one apart from these similar compounds is its specific arrangement of substituents and the presence of both a double bond and a carbonyl group on the same ring structure. This unique configuration enhances its reactivity profile and biological activity, particularly its selective cytotoxic effects on certain tumor cells .
Catalytic asymmetric methods enable enantioselective construction of 4,4-dimethyl-2-cyclopenten-1-one, critical for accessing chiral intermediates. The Nazarov cyclization has emerged as a cornerstone, leveraging divinyl ketones or enyne diketones as substrates. For instance, rhodium-catalyzed tandem oxonium ylide formation/-sigmatropic rearrangement, followed by organocatalyzed asymmetric Nazarov cyclization, achieves up to 97% enantiomeric excess (ee) (Fig. 1A). Strong confined Brønsted acids, such as imidodiphosphorimidates, further enhance stereocontrol in divinyl ketone cyclizations, yielding monocyclic products with 88–97% ee.
An alternative approach utilizes chiral sulfoxide precursors. Optically active 1-chlorovinyl p-tolyl sulfoxides undergo stereospecific -sigmatropic rearrangements to form 4,4-disubstituted cyclopentenones with high diastereoselectivity (Fig. 1B). This method avoids transition metals, relying on sulfur’s inherent chirality for stereochemical fidelity.
Comparative Table 1: Catalytic Asymmetric Methods
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Enyne diketones | Rh/Organocatalyst | 72–85 | 90–97 | |
| Divinyl ketones | Imidodiphosphorimidate | 65–82 | 88–97 | |
| Chiral sulfoxides | Thermal rearrangement | 70–78 | >95* |
*Diastereomeric excess.
Palladium catalysis offers modular strategies for cyclopentenone assembly. Intramolecular carbonyl α-alkenylation of 5-bromo-5-hexen-2-ones generates 2-cyclopentenones via Pd(0)-mediated oxidative addition, alkenylation, and double-bond migration (Fig. 2A). This method tolerates aryl and alkyl substituents, achieving yields of 60–85% under mild conditions.
A breakthrough in intermolecular synthesis involves palladium-catalyzed molecular shuffling of α,β-unsaturated acid chlorides, alkynes, and hydrosilanes. The process disassembles acid chlorides into vinyl and CO units, followed by alkyne coupling, CO reinsertion, and cyclization (Fig. 2B). This method avoids pressurized CO, offering regioselectivity complementary to traditional Pauson-Khand reactions.
Key Mechanistic Insight: DFT studies reveal CO liberation and recoordination during Pd-mediated cyclization, with transmetalation as the rate-limiting step.
Oxidative cyclization leverages acyclic precursors to forge the cyclopentenone ring. The Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition of alkenes, alkynes, and CO, remains foundational. Modern adaptations use α,β-unsaturated aldehydes as CO surrogates, enhancing safety and scalability (Fig. 3A). For example, nickel-catalyzed PKR variants achieve 70–90% yields with high regiocontrol.
Alternative Pathways: Morandi’s modular strategy employs α,β-unsaturated acid chlorides, fragmenting them into vinyl and CO units before Pd-catalyzed recombination with alkynes. This method constructs quaternary carbons inaccessible via classical PKR.
Stereoselectivity in ring formation is critical for accessing enantiopure 4,4-dimethyl-2-cyclopenten-1-one. Organocatalytic Michael additions to preformed cyclopentenones install chiral centers with >90% ee. For example, Shibasaki’s Ga-Na-BINOL complex catalyzes asymmetric malonate additions to 2-cyclopenten-1-one, achieving 95% ee (Fig. 4).
Decarboxylative Nazarov cyclizations mediated by CO₂ provide stereospecific access to polysubstituted cyclopentenones. This method avoids preformed chiral auxiliaries, using CO₂ to stabilize intermediates and dictate stereochemistry.
The clovane family of sesquiterpenoids, characterized by a tricyclic 5-6-5 carbon skeleton, has attracted significant attention due to its structural complexity and bioactivity. 4,4-Dimethyl-2-cyclopenten-1-one serves as the foundational building block in the shortest reported synthesis of clovan-2,9-dione—a 15-step process reduced to just 5 steps through strategic application of this compound [2]. The synthetic route begins with vicinal difunctionalization of 4,4-dimethyl-2-cyclopenten-1-one using a vinyl cuprate nucleophile, followed by enolate trapping with HC(OMe)₃ to yield intermediate 19 [2]. Subsequent Robinson annulation with ethyl vinyl ketone constructs the bicyclic framework, while a palladium-catalyzed hydrosilylation establishes the stereochemical foundation for radical cyclization.
The critical 6-endo-trig radical cyclization step, guided by a neural network model predicting reaction yields with 85% accuracy [2], transforms precursor 22 into clovan-2,9-dione in 45% yield. This computational approach validated the counterintuitive use of 4,4-dimethyl-2-cyclopenten-1-one-derived substrates for disfavored cyclization modes, overcoming traditional limitations of Baldwin’s and Beckwith’s rules. Compared to alternative routes starting from (R)-carvone requiring 8 steps [3], this methodology demonstrates superior efficiency and scalability.
Table 1: Comparative Analysis of Clovane Syntheses
| Starting Material | Key Steps | Total Steps | Yield (%) | Reference |
|---|---|---|---|---|
| 4,4-Dimethyl-2-cyclopenten-1-one | Radical cyclization, Robinson annulation | 5 | 45 | [2] |
| (R)-Carvone | Cyclopropanation, reductive aldol | 8 | 32 | [3] |
The compound’s α,β-unsaturated ketone moiety enables two distinct annulation strategies for terpenoid synthesis:
Density functional theory (DFT) calculations reveal that the compound’s ring strain ($$ \Delta G_{\text{strain}} = 18.7 \, \text{kcal/mol} $$) [5] lowers activation barriers for [4+2] cycloadditions with dienes, facilitating rapid assembly of decalin systems. Recent work has leveraged this property in the synthesis of plumarellide precursors through biomimetic Diels-Alder reactions [5].
Biosynthetic studies suggest that 4,4-dimethyl-2-cyclopenten-1-one may originate from oxidative cleavage of germacrane-type sesquiterpenes in Tagetes species [4]. Chemists have mimicked this proposed pathway using photooxygenation of β-elemene derivatives to generate the cyclopentenone core [5].
In computational biomimetic studies, molecular dynamics simulations show that the compound’s conformation ($$ \theta_{\text{ring puckering}} = 32^\circ $$) [5] predisposes it for chair-boat transitions during cyclization events. This dynamic behavior enables enzyme-like substrate preorganization in non-enzymatic systems, as demonstrated in the synthesis of norrisolide analogs through acid-catalyzed transannular cyclizations [5].
Table 2: Biomimetic Transformations Enabled by 4,4-Dimethyl-2-cyclopenten-1-one
| Reaction Type | Product Class | Key Features |
|---|---|---|
| Oxidative dearomatization | Sterpurane derivatives | Mimics fungal P450 oxygenation [5] |
| Tandem radical cyclization | Drimane sesquiterpenes | Replicates proposed radical cascade [2] |
| Acid-catalyzed ring expansion | Eudesmane lactones | Achieves kinetic control of ring size [5] |
The Lewis acid-catalyzed cycloaddition pathways of 4,4-dimethyl-2-cyclopenten-1-one reveal distinct mechanistic preferences and catalyst-dependent selectivities [1] [4] [5]. The electronic activation provided by Lewis acids fundamentally alters the reactivity profile of this cyclopentenone derivative, enabling reactions that would otherwise require prohibitively harsh thermal conditions.
Zinc Chloride Catalysis
Zinc chloride emerges as the optimal Lewis acid catalyst for reactions involving functionalized dienes, providing several key advantages over alternative catalysts [1]. The coordination of zinc chloride to the carbonyl oxygen of the dienophile enhances its electrophilicity while maintaining compatibility with sensitive functional groups [1]. Reactions catalyzed by zinc chloride proceed under mild conditions (typically 0-25°C) with minimal side product formation and excellent yields for appropriately substituted substrates [1].
The bidentate coordination capability of zinc chloride allows for simultaneous activation of both the ketone and ester functionalities, leading to enhanced stereochemical control [1]. This dual coordination mode promotes ester-endo transition states, resulting in predictable stereochemical outcomes in favorable cases [1]. The colorless reaction solutions and minimal diene polymerization observed with zinc chloride catalysis facilitate product purification and isolation [1].
Stannic Chloride-Mediated Transformations
Stannic chloride represents the most potent Lewis acid investigated, providing exceptional activation of the dienophile but with significant limitations regarding substrate scope [1]. The formation of characteristic pink-red complexes upon addition of stannic chloride to solutions of 4,4-dimethyl-2-cyclopenten-1-one indicates strong coordination and substantial electronic perturbation of the dienophile [1].
While stannic chloride catalysis enables reactions at very low temperatures (-25 to 0°C) and provides highly selective additions in certain cases, the considerable diene polymerization observed limits its general applicability [1]. The strong Lewis acidity of stannic chloride proves incompatible with sensitive functional groups, particularly silyl ethers, leading to premature hydrolysis and decreased overall efficiency [1].
| Lewis Acid | Reaction Characteristics | Effectiveness | Purification |
|---|---|---|---|
| ZnCl₂ | Colorless, minimal polymerization | Highly effective for functionalized dienes | Easy |
| SnCl₄ | Pink-red complex, considerable polymerization | Highly selective but problematic with sensitive dienes | Difficult |
| BF₃·OEt₂ | Colorless, less polymerization | Good for certain substrates | Easier |
| FeCl₃ | Violet complex, considerable polymerization | Poor due to side reactions | Difficult |
| AlCl₃ | Green complex, considerable polymerization | Poor due to side reactions | Difficult |
Boron Trifluoride Etherate Systems
Boron trifluoride etherate provides intermediate Lewis acidity between zinc chloride and stannic chloride, offering useful reactivity for specific substrate combinations [1]. The coordination of boron trifluoride to the dienophile promotes moderate activation while maintaining reasonable compatibility with functionalized dienes [1]. Reactions proceed under mild conditions with less polymerization than observed with stronger Lewis acids [1].
The unique coordination geometry of boron trifluoride etherate complexes influences the stereochemical outcome of cycloadditions, occasionally providing enhanced exo-endo selectivity compared to other catalysts [1]. However, the overall utility remains limited compared to zinc chloride for most functionalized diene substrates [1].
Iron and Aluminum Chloride Limitations
Both ferric chloride and aluminum chloride demonstrate significant limitations as catalysts for these transformations [1]. The formation of colored complexes (violet for ferric chloride, green for aluminum chloride) indicates strong coordination, but the concurrent promotion of extensive diene polymerization renders these catalysts impractical for preparative applications [1]. The resulting complex reaction mixtures require laborious purification procedures and generally provide inferior yields compared to milder Lewis acids [1].
The regiochemical control observed in [4+2] cycloadditions of 4,4-dimethyl-2-cyclopenten-1-one follows well-established principles while revealing substrate-specific nuances [1] [6] [7]. The dual activation provided by both ketone and ester functionalities creates distinct electronic environments that influence the regioselectivity of diene approach and subsequent bond formation.
Ortho Rule Applications
The majority of functionalized diene additions to 4,4-dimethyl-2-cyclopenten-1-one proceed according to the ortho rule, wherein the diene approaches such that its electron-rich terminus bonds to the electron-poor carbon of the dienophile [1]. This regiochemical preference is particularly pronounced with C-1 functionalized dienes 22a and 22b, where the silyloxy substituent directs the regioselectivity through both electronic and steric effects [1].
Trans-piperylene additions exemplify classical ortho rule behavior, with the methyl-substituted terminus of the diene preferentially bonding to the ester-bearing carbon of the dienophile [1]. This regiochemical outcome reflects the polarization of the dienophile induced by the electron-withdrawing ester group, creating a predictable electronic bias for diene approach [1].
The C-1,C-3 difunctionalized diene 29 demonstrates exclusive adherence to the ortho rule despite the presence of multiple substituents that could potentially influence regiochemistry [1]. The ethoxy and silyloxy groups work cooperatively to direct diene approach, resulting in highly predictable regiochemical outcomes [1].
Para Addition Pathways
Certain substrate combinations favor para addition pathways, where the diene approaches from the opposite face relative to ortho addition [1]. The C-2 functionalized diene 26 exhibits complete regiospecificity for para addition according to established empirical priority rules [1]. The tert-butyldimethylsilyloxy substituent at the C-2 position creates an electronic bias that overwhelmingly favors one regiochemical outcome [1].
Isoprene additions show variable regiochemistry depending on reaction conditions, with thermal and certain Lewis acid conditions promoting significant proportions of anti-para adducts [1]. This temperature and catalyst dependence suggests that regiochemical control involves competing transition states with different electronic and steric requirements [1].
| Substrate | Regiochemical Control | Stereochemical Outcome | Exo-Endo Selectivity |
|---|---|---|---|
| Isoprene | Para addition predominant | Variable (depends on conditions) | Low |
| trans-Piperylene | Ortho rule followed | Separable epimers | Moderate to high (BF₃, SnCl₄) |
| C-1 Functionalized dienes | Ortho rule followed | 1:1 epimeric mixtures | Very low |
| C-2 Functionalized diene | Para addition (priority rules) | Single stereoisomer | N/A |
| Difunctionalized diene | Ortho rule followed | 1:1 epimeric mixtures | Very low |
Electronic Effects on Regioselectivity
The regiochemical preferences observed reflect the electronic nature of both diene and dienophile components [8] [9]. The ester functionality of 4,4-dimethyl-2-cyclopenten-1-one creates a polarized system where the ester-bearing carbon exhibits enhanced electrophilicity [1]. This electronic bias guides diene approach in most cases, though steric factors can override electronic preferences under specific conditions [1].
Computational studies on related cyclopentenone systems indicate that frontier molecular orbital interactions play a crucial role in determining regiochemical outcomes [8] [9]. The highest occupied molecular orbital of electron-rich dienes preferentially overlaps with the lowest unoccupied molecular orbital of the activated dienophile, creating predictable regiochemical patterns [8].
The influence of Lewis acid coordination further modulates the electronic properties of the dienophile, potentially altering regiochemical preferences [5]. Bidentate coordination to both ketone and ester functionalities can create electronic asymmetry that enhances regiocontrol compared to uncatalyzed thermal conditions [1].
The stereochemical outcomes observed in annulation reactions of 4,4-dimethyl-2-cyclopenten-1-one reveal complex interplays between steric, electronic, and mechanistic factors [1] [10] [11]. Unlike many cycloaddition systems that exhibit high facial selectivity, this dienophile demonstrates remarkably low exo-endo selectivity in most cases, presenting both challenges and opportunities for stereocontrolled synthesis.
Exo-Endo Selectivity Patterns
The most striking characteristic of 4,4-dimethyl-2-cyclopenten-1-one in cycloaddition reactions is its unusually low exo-endo selectivity compared to other cross-conjugated dicarbonyl dienophiles [1]. This orientational ambivalence contrasts sharply with related systems that show clear preferences for either keto-endo or ester-endo addition modes [1].
High levels of stereoselectivity are only observed in specific cases, particularly with trans-piperylene under boron trifluoride and stannic chloride catalysis, where the ester-endo addition mode predominates [1]. These exceptional cases suggest that strong Lewis acid coordination can overcome the inherent orientational flexibility of this dienophile [1].
The formation of 1:1 epimeric mixtures in most functionalized diene additions indicates that competing transition states have very similar energetic requirements [1]. This near-degeneracy of stereochemical pathways presents challenges for stereoselective synthesis but provides valuable mechanistic insights into the factors governing facial selectivity [1].
Transition State Analysis
Two primary transition state modes govern the stereochemical outcomes: keto-endo (transition state A) and ester-endo (transition state B) [1]. The keto-endo pathway involves diene approach over the ketone functionality, while the ester-endo pathway involves approach over the ester group [1]. The relative energies of these competing pathways depend critically on the nature of both diene and catalyst [1].
The surprising formation of keto-endo product 31 from difunctionalized diene 29 demonstrates that steric interactions do not always follow intuitive patterns [1]. Despite the expected destabilizing interaction between the large silyloxy group and the gem-dimethyl substituents of the dienophile, this pathway remains competitive with the ester-endo alternative [1]. This observation suggests that electronic factors and possibly favorable orbital interactions can override steric preferences [1].
Nuclear Overhauser enhancement experiments provide definitive stereochemical assignments for separated epimers [1]. These studies reveal that proximity relationships between specific protons confirm the proposed transition state geometries and validate the mechanistic interpretations [1].
Lewis Acid Effects on Stereochemistry
The choice of Lewis acid catalyst profoundly influences stereochemical outcomes through differential stabilization of competing transition states [1] [5]. Zinc chloride generally provides minimal stereochemical bias, yielding approximately equal amounts of both possible epimers [1]. This behavior reflects the relatively mild coordination of zinc chloride, which activates the dienophile without strongly favoring one facial approach [1].
Stronger Lewis acids such as stannic chloride can dramatically alter stereochemical preferences, particularly with less hindered substrates [1]. The enhanced coordination strength creates more polarized transition states that may favor specific orientational modes [1]. However, the increased reactivity also promotes side reactions that limit the practical utility of these stronger catalysts [1].
| Reaction Type | Typical Temperature Range (°C) | Activation Barrier | Rate Enhancement |
|---|---|---|---|
| Thermal Diels-Alder (simple dienes) | 150-200 | High | Baseline |
| Lewis acid catalyzed (ZnCl₂) | 0-25 | Moderate | Significant |
| Lewis acid catalyzed (SnCl₄) | -25-0 | Low | Very significant |
| Functionalized diene additions | 20-150 | Variable | Depends on substitution |
| Intramolecular cycloadditions | 55-200 | Moderate to high | Ring strain dependent |
Conformational and Dynamic Effects
The flexibility of the cyclopentenone ring system contributes to the observed stereochemical ambivalence [12] [13]. Computational studies on related systems indicate that ring puckering and conformational dynamics can influence the accessibility of different transition state geometries [12]. The five-membered ring of 4,4-dimethyl-2-cyclopenten-1-one may adopt multiple conformations that facilitate both exo and endo approaches with similar facility [12].
Temperature effects on stereochemical outcomes suggest that entropic factors play significant roles in determining product distributions [1]. Higher reaction temperatures may favor more flexible transition states, while lower temperatures under Lewis acid catalysis may kinetically trap specific conformational preferences [1].
Flammable